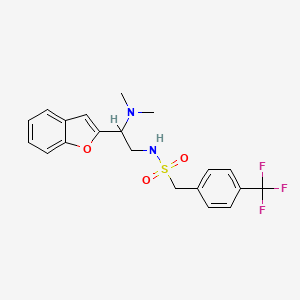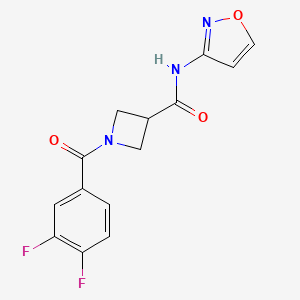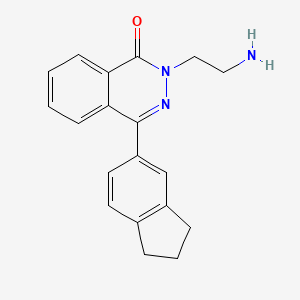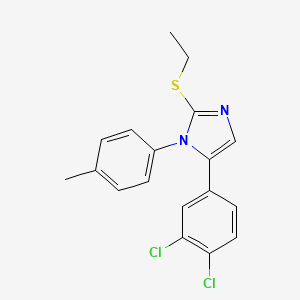
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O3S and its molecular weight is 426.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Supramolecular Structures
Research on sulfonamide derivatives has elucidated their molecular and supramolecular structures, showcasing their potential in metal coordination and the formation of hydrogen-bonded structures. For instance, N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide have been studied for their ligand potential in metal coordination, revealing various molecular conformations and hydrogen bonding patterns conducive to forming dimers and layers, which may be relevant for designing new materials or catalysts (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Catalytic Applications
Sulfonamide compounds have also shown efficacy in catalytic applications, such as in the base-free transfer hydrogenation of ketones. This process utilizes Cp*Ir(pyridinesulfonamide)Cl precatalysts for efficient transfer hydrogenation under mild conditions, highlighting the role of sulfonamide-based ligands in facilitating catalytic reactions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Synthetic Chemistry
In synthetic chemistry, sulfonamide derivatives are precursors for generating diverse organometallic species and facilitating nucleophilic substitutions. For example, alkyl phenyl sulfones and N,N-dimethyl methanesulfonamide have been converted into their 1,1-dilithio salts, enabling further synthetic transformations (A. Bongini, D. Savoia, A. Umani-Ronchi, 1976).
Molecular Recognition and Self-Association
The self-association and molecular recognition capabilities of sulfonamide derivatives have been explored, particularly in understanding the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide. Such studies provide insights into the hydrogen bonding and proton affinities of these compounds, relevant for designing molecules with specific interaction profiles (I. Sterkhova, M. Y. Moskalik, B. Shainyan, 2014).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Benzofuran compounds, a core structure in the molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that benzofuran derivatives can interact with various cellular targets, leading to changes in cellular function . The presence of the dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Biochemical Pathways
The compound may affect several biochemical pathways due to the broad range of biological activities associated with benzofuran derivatives . For instance,
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)12-24-29(26,27)13-14-7-9-16(10-8-14)20(21,22)23/h3-11,17,24H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZXUOWRBVKLDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)
![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)
![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)
![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)
![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)

![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
